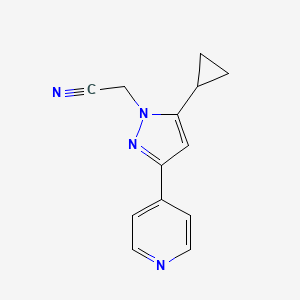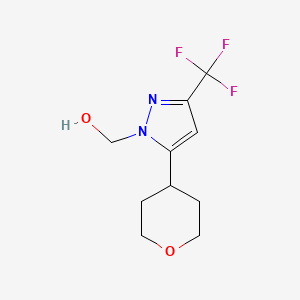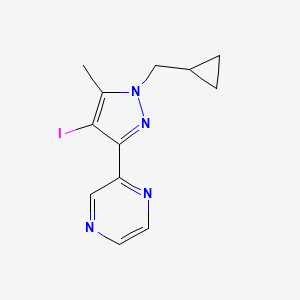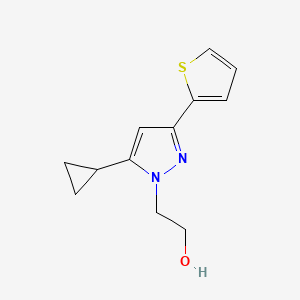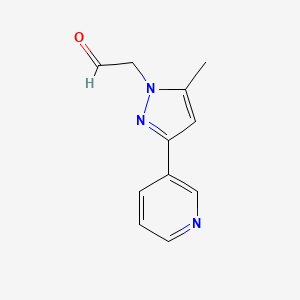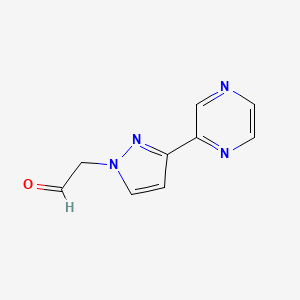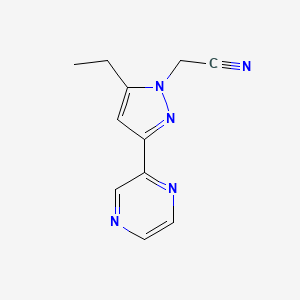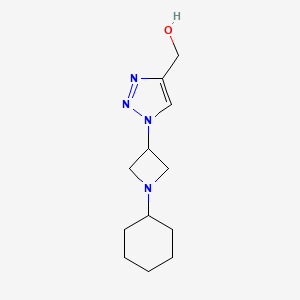
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)méthanol
Vue d'ensemble
Description
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
Le noyau 1,2,3-triazole est structurellement similaire à la liaison amide, ce qui en fait un échafaudage précieux en chimie médicinale. Il est connu pour sa grande stabilité chimique et sa capacité à former des liaisons hydrogène, qui sont cruciales pour les interactions médicament-récepteur . Ce composé pourrait être exploré pour le développement de nouveaux produits pharmaceutiques, en particulier comme un mimétique de liaisons peptidiques dans les inhibiteurs enzymatiques ou les ligands de récepteurs.
Synthèse organique
En raison de sa stabilité et de sa réactivité, le groupement 1,2,3-triazole peut servir d'intermédiaire en synthèse organique . Il peut participer à diverses réactions, y compris les cycloadditions et les substitutions, pour créer des molécules organiques complexes. Cela en fait un outil utile pour les chimistes dans la synthèse de divers composés organiques.
Chimie des polymères
En science des polymères, le cycle 1,2,3-triazole peut être utilisé pour créer des polymères aux propriétés améliorées . Son incorporation dans les chaînes principales des polymères peut conduire à des matériaux dotés d'une plus grande stabilité thermique, d'une résistance mécanique et d'une résistance chimique améliorées, qui sont des caractéristiques souhaitables pour les applications industrielles.
Chimie supramoléculaire
La capacité du cycle triazole à s'engager dans des liaisons hydrogène en fait un excellent candidat pour la conception de structures supramoléculaires . Il peut être utilisé pour créer des systèmes hôte-invité, des cadres de reconnaissance moléculaire et des matériaux auto-assemblés, qui sont fondamentaux dans le développement de la nanotechnologie et des machines moléculaires.
Bioconjugaison
La bioconjugaison consiste à lier deux molécules ensemble pour des applications biologiques. Le cycle 1,2,3-triazole peut faciliter la liaison de biomolécules telles que les protéines et les acides nucléiques sans perturber leurs fonctions natives . Ceci est particulièrement utile dans le domaine de la biochimie pour étudier les processus biologiques ou développer des outils de diagnostic.
Biologie chimique
En biologie chimique, le cycle triazole peut être utilisé pour modifier des molécules biologiques ou créer des sondes de petites molécules . Ces modifications peuvent aider à comprendre les voies biologiques, les fonctions protéiques et la base moléculaire des maladies, ouvrant la voie à de nouvelles stratégies thérapeutiques.
Imagerie fluorescente
Le cycle 1,2,3-triazole peut être incorporé dans des sondes fluorescentes en raison de ses propriétés électroniques . Ces sondes peuvent être utilisées dans des techniques d'imagerie pour visualiser les processus cellulaires, suivre le mouvement des molécules dans les cellules ou détecter des biomarqueurs spécifiques dans le diagnostic des maladies.
Science des matériaux
La robustesse du cycle triazole le rend adapté au développement de nouveaux matériaux dotés de fonctionnalités spécifiques . Il peut être utilisé pour créer des capteurs, des revêtements et d'autres matériaux dotés de propriétés optiques, électroniques ou mécaniques uniques, qui ont des implications larges dans la technologie et l'industrie.
Mécanisme D'action
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to exhibit a wide range of biological activities and are used as building blocks in drug discovery .
Triazoles
, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad range of chemical and biological properties. The derivatives of triazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Propriétés
IUPAC Name |
[1-(1-cyclohexylazetidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-10-6-16(14-13-10)12-7-15(8-12)11-4-2-1-3-5-11/h6,11-12,17H,1-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRGOIVIDQKZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


